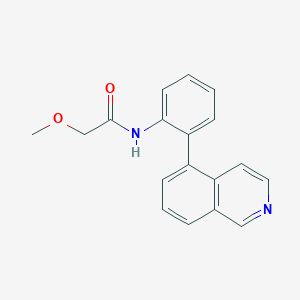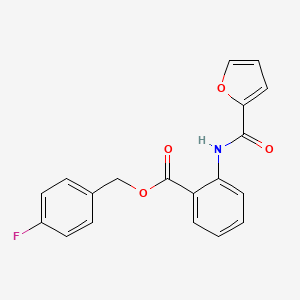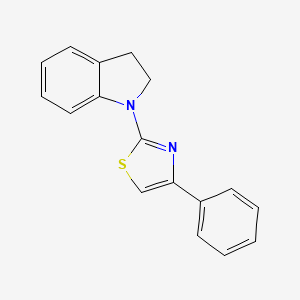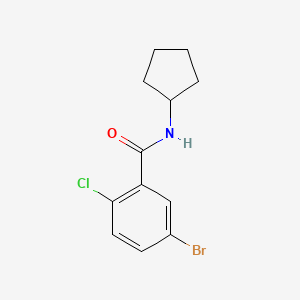
N-(2-isoquinolin-5-ylphenyl)-2-methoxyacetamide
Übersicht
Beschreibung
N-(2-isoquinolin-5-ylphenyl)-2-methoxyacetamide, also known as IQDMA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of a protein called poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival. In recent years, IQDMA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Wirkmechanismus
N-(2-isoquinolin-5-ylphenyl)-2-methoxyacetamide exerts its pharmacological effects by inhibiting the activity of PARP, which is an enzyme involved in DNA repair and cell survival. PARP inhibition leads to the accumulation of DNA damage in cells, which ultimately results in cell death. Moreover, N-(2-isoquinolin-5-ylphenyl)-2-methoxyacetamide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and suppressing the anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-(2-isoquinolin-5-ylphenyl)-2-methoxyacetamide has been shown to have several biochemical and physiological effects on cells. It induces DNA damage and cell death in cancer cells, protects neurons from oxidative stress and inflammation, and reduces the production of inflammatory cytokines and chemokines in inflammatory diseases. Moreover, N-(2-isoquinolin-5-ylphenyl)-2-methoxyacetamide has been found to have minimal toxicity on normal cells, which makes it a promising candidate for therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-isoquinolin-5-ylphenyl)-2-methoxyacetamide has several advantages for lab experiments, including its high selectivity and potency for PARP inhibition, its minimal toxicity on normal cells, and its ability to induce apoptosis in cancer cells. However, N-(2-isoquinolin-5-ylphenyl)-2-methoxyacetamide has several limitations, including its low solubility in water, its poor bioavailability, and its potential off-target effects on other proteins.
Zukünftige Richtungen
There are several future directions for N-(2-isoquinolin-5-ylphenyl)-2-methoxyacetamide research, including the development of novel formulations to improve its solubility and bioavailability, the identification of new therapeutic applications in other diseases, and the exploration of its potential combination therapy with other drugs. Moreover, further studies are needed to elucidate the exact mechanism of action of N-(2-isoquinolin-5-ylphenyl)-2-methoxyacetamide and its potential side effects on normal cells. Overall, N-(2-isoquinolin-5-ylphenyl)-2-methoxyacetamide has great potential for therapeutic applications, and further research is needed to fully explore its benefits and limitations.
Wissenschaftliche Forschungsanwendungen
N-(2-isoquinolin-5-ylphenyl)-2-methoxyacetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(2-isoquinolin-5-ylphenyl)-2-methoxyacetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells. In neurodegenerative disorders, N-(2-isoquinolin-5-ylphenyl)-2-methoxyacetamide has been found to protect neurons from oxidative stress and inflammation, thereby preventing the progression of diseases such as Alzheimer's and Parkinson's. In inflammation, N-(2-isoquinolin-5-ylphenyl)-2-methoxyacetamide has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing tissue damage and improving the overall outcome of the disease.
Eigenschaften
IUPAC Name |
N-(2-isoquinolin-5-ylphenyl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-12-18(21)20-17-8-3-2-6-16(17)15-7-4-5-13-11-19-10-9-14(13)15/h2-11H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDKIRZVNOCHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1C2=CC=CC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isoquinolin-5-ylphenyl)-2-methoxyacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112304.png)
![4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112314.png)

![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B4112318.png)

![2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide](/img/structure/B4112333.png)


![3-{[(3-methoxyphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4112376.png)
![4-[2-(4-bromophenoxy)propanoyl]morpholine](/img/structure/B4112378.png)
![2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4112385.png)
![2-(4-chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112390.png)

![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4112398.png)